1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene involves strategic halogenation and fluorination processes. Key methodologies include the use of bis(chloromethyl) ether, 1,4-bis(chloromethoxy)butane, 1-chloro-4-chloromethoxybutane, and formaldehyde derivatives as starting materials in chloromethylation reactions under specific conditions to introduce chloromethyl and trifluoromethyl groups onto the benzene ring (Olah, Beal, & Olah, 1976).
Molecular Structure Analysis
The molecular structure of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene is characterized by its distinct arrangement of chloromethyl and trifluoromethyl groups attached to the benzene ring. X-ray crystallography studies provide insights into the electron distribution, bond lengths, and angles within the molecule, illustrating the impact of electron-withdrawing trifluoromethyl groups on the overall stability and reactivity of the compound. These structural features are crucial for understanding the compound's behavior in various chemical reactions (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene participates in a variety of chemical reactions, showcasing its reactivity and versatility. It serves as a key intermediate in the formation of complex molecular structures. Notably, its reaction with different organometallic reagents highlights its ability to undergo nucleophilic substitution, addition reactions, and its use in the synthesis of coordination compounds, demonstrating its utility in constructing novel molecular architectures (Porwisiak & Schlosser, 1996).
Scientific Research Applications
Synthesis of Novel Fluorine-containing Polyetherimide : Yu Xin-hai (2010) discusses the synthesis of a compound related to 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene, which is used in the production of novel fluorine-containing polyetherimide, a material with potential applications in various industries due to its unique properties (Yu Xin-hai, 2010).
Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis : Dong Jianxun et al. (2018) explore the synthesis of 1,3-bis(isocyanatomethyl)benzene, which has wide applications in materials like optical polymer composites. This research aims at finding a non-phosgene green synthesis process for such compounds (Dong Jianxun et al., 2018).
Iodination of Alkyl Substituted Benzenes : S. Stavber, Petra Kralj, M. Zupan (2002) researched the selective iodination of benzene derivatives using a catalyst that relates closely to 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene, demonstrating its utility in modifying benzene rings (S. Stavber, Petra Kralj, M. Zupan, 2002).
Chloromethylation of Benzene and Alkylbenzenes : G. Olah, D. A. Beal, J. Olah (1976) studied the chloromethylation reactions of benzene and alkylbenzenes, which is a process related to the functionalization of benzene rings, a key aspect in the applications of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene (G. Olah, D. A. Beal, J. Olah, 1976).
Studies on Inifer Mechanism : T. Dittmer, S. Pask, O. Nuyken (1992) discuss the interaction of related compounds with BCl3 in CH2Cl2, which is significant for understanding the activation mechanisms in cationic polymerizations, highlighting the role of similar compounds in polymer chemistry (T. Dittmer, S. Pask, O. Nuyken, 1992).
properties
IUPAC Name |
1-(chloromethyl)-2,4-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6/c10-4-5-1-2-6(8(11,12)13)3-7(5)9(14,15)16/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKQSESRNWBUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371151 | |
Record name | 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene | |
CAS RN |
195136-46-0 | |
Record name | 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 195136-46-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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